1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid
Overview
Description
1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid is a chemical compound with a unique structure that includes a benzodioxole ring and a cyclobutane ring
Mechanism of Action
Target of Action
It is known that similar compounds have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the cellular environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by reacting 1,3-benzodioxole-5-carboxylic acid with a suitable reagent to form the cyclobutane ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
1-(1,3-Benzodioxol-5-yl)ethanone
1-(1,3-Benzodioxol-5-yl)propanoic acid
This comprehensive overview provides a detailed understanding of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid is a compound of significant interest in pharmacology and biochemistry due to its unique structural features and potential therapeutic applications. The benzodioxole moiety is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a cyclobutane ring attached to a benzodioxole group, which is crucial for its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the context. For instance, studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly those involving glutamate receptors .
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. It has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in cellular models .
Anti-inflammatory Effects
In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions. The modulation of pathways associated with cytokine release could make it a candidate for further investigation in chronic inflammatory diseases .
Antimicrobial Properties
The benzodioxole structure is associated with antimicrobial activity. Preliminary studies have suggested that derivatives of this compound may exhibit effectiveness against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents amid rising antibiotic resistance .
Study on Endurance Capacity
A notable study investigated the effects of a related compound (1-(1,3-benzodioxol-5-yl-carbonyl)piperidine) on swimming endurance in mice. Results indicated that administration significantly increased swimming time to exhaustion while improving liver and muscle glycogen levels and decreasing lactic acid accumulation . This suggests that compounds within the benzodioxole family may enhance physical performance through metabolic modulation.
Larvicidal Activity
Another study focused on the larvicidal properties of 1,3-benzodioxole acids against Aedes aegypti, the vector for several viral diseases. The findings highlighted that specific derivatives exhibited potent larvicidal effects without significant toxicity to mammalian cells . This underscores the potential for developing eco-friendly insecticides based on this chemical scaffold.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclobutane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)12(4-1-5-12)8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,1,4-5,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFWQYJNPXGQTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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